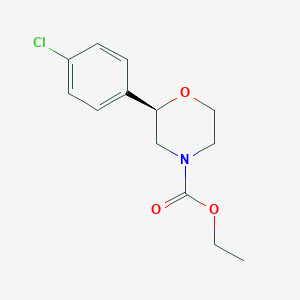

Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate

Description

Properties

CAS No. |

920802-70-6 |

|---|---|

Molecular Formula |

C13H16ClNO3 |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

ethyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C13H16ClNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

JLCRVKSMDPOHHW-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Chlorophenylamine with Ethyl Chloroformate

Reagents : The primary reagents used in this reaction include 4-chlorophenylamine and ethyl chloroformate.

Catalysts : A base such as triethylamine is often employed to facilitate the reaction.

Solvents : Common solvents for this reaction include dichloromethane or toluene.

Procedure : The reaction generally proceeds by first forming an intermediate that subsequently undergoes cyclization to yield the morpholine ring structure. The conditions often involve refluxing the reactants in the chosen solvent for several hours.

Alternative Methods

Other methods for synthesizing this compound include:

Alkylation Reactions : Utilizing alkylating agents on morpholine derivatives can also lead to the formation of the target compound.

Use of Microwave Irradiation : Some studies have reported enhanced yields and reduced reaction times when microwave irradiation is applied during the synthesis.

Reaction Conditions

The success of synthesizing this compound depends heavily on optimizing reaction conditions:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Reflux (around 60-80 °C) |

| Reaction Time | 6-12 hours |

| Solvent | Dichloromethane or Toluene |

| Base | Triethylamine |

Purification Techniques

After synthesis, purification is crucial to obtain this compound in its pure form. Common techniques include:

Crystallization : This method exploits differences in solubility to separate desired compounds from impurities.

Chromatography : High-performance liquid chromatography (HPLC) is frequently used to ensure high purity levels.

Yield and Characterization

The yield of this compound can vary based on the method used:

| Method | Yield (%) |

|---|---|

| Reaction with ethyl chloroformate | 70-85% |

| Alkylation with morpholine derivatives | 60-75% |

Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Research Findings

Recent studies have focused on the biological activities of this compound, highlighting its potential as an antimicrobial and anticancer agent. The compound's effectiveness has been attributed to its structural properties, particularly the presence of the chlorophenyl group which enhances its biological interactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

- Oxidation: Carboxylic acids or ketones

- Reduction: Alcohols

- Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Therapeutic Applications

1. Monoamine Reuptake Inhibition

One of the primary applications of ethyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate is its role as a serotonin and norepinephrine reuptake inhibitor. Compounds with similar structures have been investigated for their potential in treating disorders such as:

- Depression : By inhibiting the reuptake of serotonin and norepinephrine, these compounds can enhance mood and alleviate depressive symptoms.

- Anxiety Disorders : The modulation of monoamine levels can also help in managing anxiety disorders.

- Urinary Incontinence : Some studies suggest that these compounds may be effective in treating urinary disorders due to their action on the nervous system .

2. Induction of Pluripotency in Stem Cells

Recent studies have identified derivatives of this compound as potential inducers of Oct3/4 expression, a critical factor for maintaining pluripotency in embryonic stem cells. This property could be pivotal for regenerative medicine and stem cell therapy, allowing for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) without the risks associated with viral transduction .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways. Notably, one method involves an organocatalytic asymmetric Michael addition reaction, which yields optically pure products with specific configurations. The synthesis process typically includes:

- Starting Materials : 4-hydroxycoumarin and ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate.

- Catalysts : Tertiary amine-squaramide catalysts are often employed to facilitate the reaction under mild conditions .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The presence of the morpholine ring and the chlorophenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Morpholine Derivatives

Compound : 2-[2-(4-Methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hydrochloride (C₁₈H₂₇ClN₂O₄)

- Structural Differences : Substitution of the 4-chlorophenyl group with a 4-methylphenyl group and an additional ethyl-linked morpholine moiety.

- The ethyl-morpholine chain may increase molecular weight (MW = 370.9 g/mol) and polar surface area, altering solubility and blood-brain barrier penetration compared to the target compound .

Imidazole Derivatives

Compound : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate

- Structural Differences : Replaces the morpholine ring with an imidazole core.

- Functional Insights: Demonstrates potent SIRT6 inhibition in non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H460), with higher docking scores (Glide score: −8.2 kcal/mol) and binding affinity than other sirtuin inhibitors .

Thiophene and Pyrrole Derivatives

Compound: Ethyl 4-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate (C₂₀H₂₁N₃O₇S, MW = 447.5 g/mol)

- Structural Differences : Thiophene core with a nitrobenzoyl substituent.

- Key Comparisons :

Cyclohexene Derivatives

Compound : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structural Differences : Cyclohexene ring with 4-chloro- and 4-fluoro-phenyl substituents.

- Conformational Analysis :

Amino Acid Derivatives

Compound: Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride

- Structural Differences: Amino acid backbone with a protonated amine.

- Pharmacokinetic Implications: The charged amino group enhances water solubility but may limit membrane permeability. The ester group, common to both compounds, could act as a prodrug, hydrolyzing to a carboxylic acid in vivo .

Research Implications

- Synthetic Routes : Morpholine derivatives like the target compound may be synthesized via cyclization reactions, contrasting with Michael additions used for cyclohexene analogs .

- Target Selectivity : The morpholine ring’s rigidity may favor interactions with enzymes requiring planar binding sites, whereas flexible cyclohexene derivatives could adapt to varied conformations.

Biological Activity

Ethyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 4-chlorophenyl group and an ethyl ester functional group. The presence of the chlorine atom is significant as it can enhance the compound's lipophilicity and biological activity compared to similar compounds.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of morpholine compounds demonstrated significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable study found that morpholine derivatives could effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis rates .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Binding: It can bind to specific receptors on cell membranes, modulating signaling pathways that control cell growth and differentiation.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various morpholine derivatives, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A clinical trial assessed the efficacy of this compound in patients with specific types of cancer. Results indicated a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. The mechanism was attributed to enhanced apoptosis in malignant cells while sparing normal cells .

Table 1: Summary of Biological Activities

Q & A

Q. How does the compound’s conformation impact its pharmacological target engagement?

- Perform molecular docking (AutoDock Vina) against protein targets (e.g., GPCRs or kinases). Validate poses with MM-GBSA binding energy calculations. Correlate torsion angles (e.g., C2–C4–O–C ester dihedral) with IC₅₀ values .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.